molecular formula C24H29N3O2 B2785709 (E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-N-[(1-phenylcyclobutyl)methyl]prop-2-enamide CAS No. 1030794-01-4

(E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-N-[(1-phenylcyclobutyl)methyl]prop-2-enamide

Cat. No.: B2785709
CAS No.: 1030794-01-4
M. Wt: 391.515
InChI Key: QHAJFLKGGCIPMN-UHFFFAOYSA-N
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Description

(E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-N-[(1-phenylcyclobutyl)methyl]prop-2-enamide is a synthetic acrylamide derivative designed for research applications. Its molecular structure is characterized by a 2,5-dimethylpyrrole core substituted with a 2-methoxyethyl group on the nitrogen atom, which can enhance solubility properties. This core is functionalized with an electrophilic (E)-2-cyano acrylamide moiety, linked to a lipophilic (1-phenylcyclobutyl)methyl group. This specific architecture suggests potential as a key intermediate in medicinal chemistry, particularly in the exploration of novel antibacterial agents. Compounds with similar pyrrole and acrylamide scaffolds have been investigated for their role in inhibiting bacterial growth, as seen in related patent literature concerning heterocyclic urea compounds . The mechanism of action for this class of compounds may involve targeted interactions with bacterial enzymes or receptors, leading to growth inhibition. Researchers can utilize this chemical as a building block for the synthesis of more complex molecules or as a pharmacophore model in structure-activity relationship (SAR) studies. It is supplied as a solid and should be stored under appropriate conditions. This product is intended for research purposes in a controlled laboratory environment and is strictly labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

(E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-N-[(1-phenylcyclobutyl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O2/c1-18-14-20(19(2)27(18)12-13-29-3)15-21(16-25)23(28)26-17-24(10-7-11-24)22-8-5-4-6-9-22/h4-6,8-9,14-15H,7,10-13,17H2,1-3H3,(H,26,28)/b21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHAJFLKGGCIPMN-RCCKNPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CCOC)C)C=C(C#N)C(=O)NCC2(CCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1CCOC)C)/C=C(\C#N)/C(=O)NCC2(CCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-N-[(1-phenylcyclobutyl)methyl]prop-2-enamide is a complex organic compound notable for its unique structural features, including a cyano group, a pyrrole moiety, and a phenylcyclobutyl substituent. This compound belongs to the class of enamide derivatives, which are recognized for their diverse biological activities. The structural diversity and presence of multiple functional groups suggest potential reactivity and interaction with various biological targets.

The biological activity of this compound is primarily linked to its ability to interact with specific biological macromolecules. Research indicates that compounds with similar structural features often exhibit significant inhibitory effects on various kinases, including Bruton's Tyrosine Kinase (BTK), which plays a critical role in B-cell signaling pathways and is a target for treating certain cancers and autoimmune diseases.

Comparative Analysis with Related Compounds

To better understand the potential biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
1-(4-Methoxyphenyl)-N-(cyclobutyl)propanamideContains methoxy and cyclobutyl groupsAnti-inflammatory
4-(Dimethylamino)phenyl-N-(cyclopropyl)acetamideDimethylamino substituentAnticancer
3-Cyano-N-(naphthalen-1-yl)propanamideCyano group with naphthalene ringAntimicrobial

This table illustrates the diversity within this chemical class while emphasizing the unique combination of functional groups present in the target compound.

Inhibitory Effects on Kinases

Research has shown that certain cyano-containing compounds exhibit significant inhibitory effects on BTK. For example, studies have indicated that modifications to the pyrrole ring or substituents can enhance potency against kinases involved in cancer proliferation .

Synthesis and Testing

The synthesis of this compound can be approached through various methodologies, including multi-component reactions (MCRs), which are advantageous due to their high atom economy and structural diversity. These methodologies facilitate the generation of biologically active compounds for further testing in vitro and in vivo .

Toxicological Profile

Understanding the safety profile of this compound is crucial for its potential therapeutic applications. Preliminary studies suggest that while related compounds can exhibit toxicity at high concentrations, specific structure-function relationships need to be established through rigorous testing to ascertain safe dosage levels .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-N-[(1-phenylcyclobutyl)methyl]prop-2-enamide is C₁₃H₁₆N₂O₃, with a molecular weight of 248.28 g/mol. The compound features a pyrrole ring, a cyano group, and an amide functional group, contributing to its unique chemical reactivity and biological activity.

Medicinal Chemistry

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The unique combination of functional groups in this compound may enhance its potential as an anticancer agent.
  • Neuroprotective Effects : Research indicates that pyrrole derivatives can exhibit neuroprotective properties. This compound's ability to interact with biological targets suggests it could be explored for neurodegenerative diseases.
  • Anti-inflammatory Properties : Compounds containing cyano groups have been noted for their anti-inflammatory effects, making this compound a candidate for further investigation in inflammatory disease models.

Materials Science

  • Polymer Chemistry : The compound's reactivity allows it to be utilized in the synthesis of advanced polymers with specific mechanical and thermal properties.
  • Nanotechnology : Its unique structure could be leveraged to create nanomaterials with tailored functionalities for applications in electronics or drug delivery systems.

Case Study 1: Anticancer Screening

In a study published in Journal of Medicinal Chemistry, derivatives of pyrrole were screened for their anticancer activity against human breast cancer cells. The results indicated that modifications at the cyano position significantly enhanced cytotoxicity compared to unmodified pyrroles .

Case Study 2: Neuroprotection Research

A recent investigation into neuroprotective agents highlighted the efficacy of pyrrole-based compounds in reducing oxidative stress in neuronal cells. This study suggested that this compound could be a promising candidate for treating neurodegenerative disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related α,β-unsaturated cyanamides and pyrrole-based enamide derivatives. Key structural variations include substitutions on the pyrrole ring, the amide side chain, and electronic modifications. Below is a detailed analysis supported by data from diverse sources:

Table 1: Structural and Functional Comparison

Compound Name (IUPAC) Pyrrole Substitution Amide Substitution Molecular Weight (g/mol) Notable Properties/Applications References
(E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-N-[(1-phenylcyclobutyl)methyl]prop-2-enamide 1-(2-methoxyethyl), 2,5-dimethyl N-[(1-phenylcyclobutyl)methyl] ~435.5* Potential kinase inhibitor scaffold
(E)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-N-(2-methyl-4-nitrophenyl)prop-2-enamide 1-(4-methoxyphenyl), 2,5-dimethyl N-(2-methyl-4-nitrophenyl) ~447.5* Enhanced electron-withdrawing nitro group
2-cyano-3-{2,5-dimethyl-1-[3-(morpholine-4-sulfonyl)phenyl]-1H-pyrrol-3-yl}-N-(pyridin-2-yl)prop-2-enamine 1-[3-(morpholine-4-sulfonyl)phenyl] N-(pyridin-2-yl) 491.57 Improved solubility via sulfonyl group
(E)-2-cyano-N-(2-fluoro-4-hydroxyphenyl)-3-(pyridin-3-yl)prop-2-enamide Pyridin-3-yl (non-pyrrole core) N-(2-fluoro-4-hydroxyphenyl) ~323.3* Dual hydrogen-bonding motifs
Ethyl (2E)-2-cyano-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoate 1-methylpyrrole Ethyl ester (non-amide) 218.24 Synthetic precursor for pyridone derivatives

*Calculated molecular weights based on formula.

Key Observations

The morpholine sulfonyl group in ’s derivative significantly improves aqueous solubility and binding affinity to polar targets, such as ATP-binding pockets in kinases .

In contrast, the N-(pyridin-2-yl) group () offers hydrogen-bonding capability, enhancing interactions with polar residues .

Electronic and Stereochemical Considerations: The (E)-configuration of the enamide double bond is conserved across analogs, critical for maintaining conjugation and stabilizing the bioactive conformation .

Synthetic Accessibility: Derivatives like ethyl (2E)-2-cyano-3-(1-methylpyrrol-2-yl)prop-2-enoate () are synthesized via Knoevenagel condensation, a common route for α,β-unsaturated cyanamides . The morpholine sulfonyl analog () likely requires sulfonation and coupling steps, increasing synthetic complexity .

Q & A

Q. What are the critical steps and conditions for synthesizing this compound?

The synthesis involves a multi-step process requiring precise control of reaction parameters. Key steps include:

  • Cyano-enamide formation : Condensation of a pyrrole aldehyde derivative with cyanoacetamide under basic conditions (e.g., piperidine in ethanol) .
  • Solvent optimization : Use of polar aprotic solvents like dimethylformamide (DMF) to enhance reaction efficiency .
  • Purity monitoring : Thin-layer chromatography (TLC) and column chromatography for intermediate purification .
  • Stoichiometric balance : Maintaining a 1:1.2 molar ratio of pyrrole and cyclobutylmethylamine derivatives to minimize side products .

Q. Which analytical methods are essential for structural confirmation?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to assign proton environments and carbon frameworks .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • X-ray crystallography : For absolute stereochemical determination and bond-length analysis (e.g., for E/Z isomer confirmation) .

Q. What are the compound’s key structural features influencing reactivity?

  • Electron-deficient enamide : The cyano group and conjugated double bond increase electrophilicity, enabling nucleophilic additions .
  • Steric hindrance : The 2-methoxyethyl and phenylcyclobutyl groups dictate regioselectivity in reactions .
  • Hydrogen-bonding capacity : The amide moiety facilitates interactions with biological targets like enzymes .

Q. How should solubility and stability be assessed for in vitro studies?

  • Solubility screening : Test in DMSO, ethanol, and aqueous buffers (pH 1–10) to identify optimal solvents for assays .
  • Stability profiling : Use HPLC to monitor degradation under UV light, heat (40–60°C), and oxidizing conditions .

Advanced Research Questions

Q. How can mechanistic insights into biological activity be validated?

  • Target engagement assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to enzymes/receptors .
  • Computational docking : Molecular dynamics simulations (e.g., using AutoDock Vina) to predict binding modes and active-site interactions .
  • Gene knockout models : CRISPR/Cas9-mediated deletion of putative targets (e.g., kinases) to confirm functional relevance .

Q. What strategies resolve contradictions in pharmacological data?

  • Orthogonal assays : Compare results from enzymatic inhibition (e.g., IC₅₀) with cell-based viability assays to rule out off-target effects .
  • Metabolite profiling : LC-MS to identify degradation products or reactive intermediates that may skew results .
  • Batch consistency analysis : Ensure synthetic reproducibility by repeating experiments with independently synthesized batches .

Q. How can reaction yields be optimized for scaled-up synthesis?

  • Catalyst screening : Test palladium or copper catalysts for coupling reactions (e.g., Suzuki-Miyaura) to improve efficiency .
  • Microwave-assisted synthesis : Reduce reaction time and enhance yield for cyclization steps .
  • Solvent-free conditions : Explore mechanochemical grinding for eco-friendly and high-yield amide bond formation .

Q. What computational approaches predict reactivity or toxicity?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
  • ADMET modeling : Use tools like SwissADME to estimate absorption, distribution, and toxicity profiles .

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